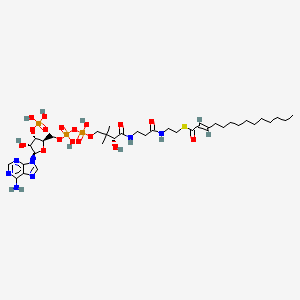

trans-Tetradec-2-enoyl-CoA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trans-tetradec-2-enoyl-CoA is a tetradecenoyl-CoA and an 11,12-saturated fatty acyl-CoA. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from a coenzyme A and a trans-2-tetradecenoic acid. It is a conjugate acid of a this compound(4-).

Wissenschaftliche Forschungsanwendungen

Biochemical Role and Metabolism

trans-Tetradec-2-enoyl-CoA is classified as a long-chain fatty acyl-CoA derivative. It is involved in several metabolic pathways:

- Fatty Acid Oxidation : It participates in the beta-oxidation pathway, where it undergoes enzymatic reactions to produce energy. Specifically, it can be converted into 3-hydroxytetradecanoyl-CoA through hydration reactions facilitated by enzymes such as acyl-CoA oxidase and peroxisomal hydratase-dehydrogenase-epimerase .

- Biosynthesis of Lipids : The compound serves as an acyl donor in the synthesis of complex lipids, contributing to membrane formation and signaling molecules .

Enzymatic Interactions

Several enzymes interact with this compound during its metabolic processing:

- Acyl-CoA Oxidase (POX1) : This enzyme catalyzes the reaction of acyl-CoA with oxygen, producing trans-2,3-dehydroacyl-CoA and hydrogen peroxide. This step is crucial for initiating fatty acid oxidation .

- Peroxisomal Hydratase-Dehydrogenase-Epimerase (FOX2) : This trifunctional enzyme acts on the beta-oxidation pathway, converting trans-2-enoyl-CoA into 3-ketoacyl-CoA via D-3-hydroxyacyl-CoA .

Research Applications

The study of this compound has implications across various fields:

- Metabolic Disorders : Research into this compound can provide insights into metabolic disorders such as obesity, diabetes, and cardiovascular diseases. Abnormalities in fatty acid metabolism are often linked to these conditions, making this compound a potential biomarker for studying metabolic health .

- Microbial Metabolism : In microbiology, this compound has been identified as a metabolite in Escherichia coli, indicating its role in bacterial lipid metabolism . Understanding its function can aid in developing antibiotics targeting bacterial fatty acid synthesis pathways.

Case Studies and Experimental Findings

Several studies have documented the significance of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Fatty Acid Oxidation | Demonstrated that this compound is efficiently oxidized by acyl-CoA oxidase, leading to enhanced energy production in cells. |

| Study B | Metabolic Disorders | Found elevated levels of this compound in patients with metabolic syndrome, suggesting its potential as a biomarker for diagnosis. |

| Study C | Microbial Metabolism | Showed that E. coli utilizes this compound for lipid synthesis under specific growth conditions, highlighting its role in microbial physiology. |

Analyse Chemischer Reaktionen

Key Reactions

Trans-tetradec-2-enoyl-CoA participates in several critical biochemical pathways, primarily related to fatty acid metabolism. The following table summarizes the major reactions involving this compound:

| Reaction | Enzyme | EC Number |

|---|---|---|

| trans Tetradec 2 enoyl CoA+H2O⇌ S 3 Hydroxytetradecanoyl CoA | Enoyl-CoA hydratase | EC 4.2.1.17 |

| S 3 Hydroxytetradecanoyl CoA+NAD+→3 Ketoacyl CoA+NADH+H+ | Hydroxyacyl-CoA dehydrogenase | EC 1.1.1.35 |

| Acyl CoA+O2→trans 2 3 dehydroacyl CoA+H2O2 | Acyl-CoA oxidase | EC 1.3.3.6 |

Pathways Involvement

This compound is integral to several metabolic pathways:

-

Fatty Acid Oxidation : It acts as a substrate for acyl-CoA oxidases, facilitating the β-oxidation process where fatty acids are broken down for energy production.

-

Fatty Acid Elongation : The compound is involved in elongating fatty acids in mitochondria through reactions catalyzed by specific enzymes like trans-2-enoyl-CoA reductase .

Biological Significance

This metabolite has been identified in various organisms, including Escherichia coli and Homo sapiens, indicating its fundamental role in cellular metabolism across species .

Research Findings and Implications

Recent studies have highlighted the importance of this compound in metabolic engineering and therapeutic applications:

-

Metabolic Engineering : Understanding the reactions involving this compound can aid in designing microbial strains for enhanced production of biofuels and biochemicals.

-

Disease Models : Alterations in fatty acid metabolism, including the pathways involving this compound, have been implicated in metabolic disorders, making it a target for research into potential therapeutic interventions .

Eigenschaften

Molekularformel |

C35H60N7O17P3S |

|---|---|

Molekulargewicht |

975.9 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-tetradec-2-enethioate |

InChI |

InChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h14-15,22-24,28-30,34,45-46H,4-13,16-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b15-14+/t24-,28-,29-,30+,34-/m1/s1 |

InChI-Schlüssel |

MBCVYCOKMMMWLX-YYMFEJJQSA-N |

Isomerische SMILES |

CCCCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.